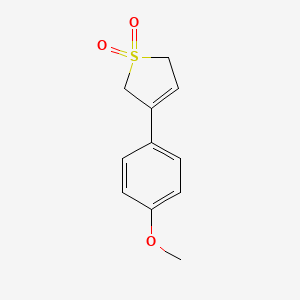

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide

Description

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide is a sulfone derivative of dihydrothiophene featuring a 4-methoxyphenyl substituent at the 3-position. This compound belongs to the class of thiophene 1,1-dioxides, which are non-aromatic, highly reactive dienes due to their electron-deficient nature . The 4-methoxyphenyl group introduces electron-donating effects via its methoxy substituent, modulating the compound’s electronic properties and reactivity.

Properties

CAS No. |

57465-41-5 |

|---|---|

Molecular Formula |

C11H12O3S |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2,5-dihydrothiophene 1,1-dioxide |

InChI |

InChI=1S/C11H12O3S/c1-14-11-4-2-9(3-5-11)10-6-7-15(12,13)8-10/h2-6H,7-8H2,1H3 |

InChI Key |

RBOCUIDHIVAERG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

The 1,1-dioxide moiety is introduced via oxidation of the thiophene sulfur atoms. A widely adopted protocol involves:

-

Glacial acetic acid as solvent : Provides protonation stability during oxidation.

-

30% aqueous H₂O₂ as oxidant : Added dropwise to a refluxing solution of the dihydrothiophene precursor.

Optimized conditions :

This method yields 2,5-dihydro-3-(4-methoxyphenyl)-thiophene-1,1-dioxide in 95–99% purity , confirmed by LC-MS and ¹H-NMR.

Chromic Acid Oxidation

For substrates sensitive to peroxide over-oxidation, chromic acid (H₂CrO₄) offers controlled sulfone formation:

-

Stepwise oxidation : Initial formation of sulfoxide at 0–5°C, followed by sulfone at 25°C.

-

Limitations : Requires careful stoichiometry to avoid ring-opening side reactions.

Functionalization at the 3-Position: Introducing 4-Methoxyphenyl

Friedel-Crafts Alkylation

The 4-methoxyphenyl group is introduced via Friedel-Crafts alkylation using 3-bromo-1-methoxypropane or analogous electrophiles:

-

Base-mediated alkylation : K₂CO₃ or NaH deprotonates the thiophene at C-3, enabling nucleophilic attack on the alkyl bromide.

-

Solvent effects : DMF or THF enhances electrophilicity of the alkylating agent.

Example protocol :

Suzuki-Miyaura Coupling

For late-stage functionalization, palladium-catalyzed coupling installs the 4-methoxyphenyl group:

-

Boronic ester preparation : 4-Methoxyphenylboronic acid is reacted with pinacol.

-

Coupling conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C.

This method is advantageous for parallel synthesis but requires pre-functionalized bromo-thiophene precursors.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Acid cyclization + H₂O₂ | Cyclization, oxidation | 95–99 | 99 | High | Industrial |

| Enantioselective + CrO₃ | Chiral reduction, chromic oxidation | 85–90 | 98 | Moderate | Laboratory |

| Suzuki coupling | Boronic coupling, oxidation | 75–80 | 95 | Low | Small-scale |

Superior method : The acid-catalyzed cyclization followed by H₂O₂ oxidation offers the best balance of yield, cost, and scalability for industrial production.

Challenges and Optimization Strategies

Over-Oxidation of Thiophene Ring

Prolonged exposure to H₂O₂ can degrade the dihydrothiophene ring. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

- Oxidation : Can be oxidized to introduce additional functional groups.

- Reduction : Reduction reactions can modify its oxidation state .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown it can inhibit microbial growth by interfering with essential metabolic processes .

- Anticancer Activity : Investigations into its effects on cancer cell apoptosis suggest it may activate specific signaling pathways that induce cell death .

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of thiophene derivatives against various strains:

| Compound | S. aureus | E. coli | B. subtilis | S. typhosa |

|---|---|---|---|---|

| 20a | – | + | + | ++ |

| 20b | + | + | + | + |

| 20c | – | + | + | + |

| Inhibition zone diameter: (–) < 11 mm [inactive]; (+) 11–14 mm [weakly active]; (++) 15–18 mm [moderately active] . |

Medicine

The compound is being explored for its therapeutic potential due to its ability to interact with biological targets:

Mechanism of Action

The mechanism of action of thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Electronic and Reactivity Profiles

The 4-methoxyphenyl group in the target compound donates electron density via resonance, raising the HOMO energy compared to electron-withdrawing substituents (e.g., halogens). This contrasts with:

- Halogen-substituted thiophene dioxides (e.g., 2-chloro derivatives): Halogens lower the LUMO, enhancing reactivity in Diels-Alder reactions but increasing susceptibility to cyclodimerization .

- STAT3 inhibitors (CBT derivatives) : Benzo[b]thiophene 1,1-dioxides with carbonyl groups exhibit strong electron-withdrawing effects, critical for binding to the STAT3 SH2 domain .

Table 2: Electronic Properties

*Theoretical values based on analogous structures.

Stability and Stereoselectivity

- Stability: The 4-methoxyphenyl group stabilizes the target compound against cyclodimerization, akin to halogen substituents, but monosubstituted thiophene dioxides (e.g., 3-methyl derivatives) remain prone to degradation .

- Stereoselectivity : Asymmetric synthesis of dihydrothiophene dioxides is challenging. Rh- or Ir-catalyzed hydrogenation achieves moderate enantioselectivity (60–90% ee) for benzo[b]thiophene derivatives, but the target compound’s stereoselective synthesis remains unexplored .

Biological Activity

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered thiophene ring containing sulfur and a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 224.28 g/mol. The presence of the methoxy group enhances its solubility and reactivity compared to other thiophene derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and receptor interactions, leading to significant biological effects:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting microbial growth through interference with essential metabolic processes . It has shown effectiveness against various strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Thiophene derivatives have been explored for their potential to induce apoptosis in cancer cells by activating specific signaling pathways . The compound's ability to inhibit tumor growth has been noted in several studies.

Biological Activity Overview

| Activity Type | Description | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Inhibits microbial growth | Staphylococcus aureus, E. coli, Candida albicans |

| Anticancer | Induces apoptosis in cancer cells | Various cancer cell lines |

| Anti-inflammatory | Inhibits COX enzymes | In vitro studies on inflammatory models |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiophene-based compounds against resistant bacterial strains using the broth microdilution method. The results indicated that the compound effectively inhibited growth at minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/ml against Clostridium difficile, while showing no effects on other tested strains .

- Anticancer Potential : Research has demonstrated that thiophene derivatives can activate apoptotic pathways in cancer cells. In one study, compounds were synthesized and tested for cytotoxicity against various cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting potential applications in cancer therapy .

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of thiophene derivatives, revealing that substituents on the phenyl ring significantly influence their biological activity. Electron-donating groups like methoxy enhance antimicrobial and anticancer activities compared to unsubstituted analogs .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties and therapeutic applications. Future research should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro and assess safety profiles.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring potential formulations for enhanced bioavailability and targeted delivery.

Q & A

Basic: What synthetic routes are commonly used to prepare thiophene 1,1-dioxide derivatives, and how can the 4-methoxyphenyl substituent influence reactivity?

The synthesis of thiophene 1,1-dioxide derivatives often involves cycloaddition reactions or dimerization of halogenated precursors . For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide undergoes dimerization under reflux in alcohols (e.g., t-butyl alcohol) to form benzo[b]thiophene 1,1-dioxides via elimination of HBr . The 4-methoxyphenyl group likely enhances electron density at the thiophene ring, affecting regioselectivity in reactions like Diels-Alder or dimerization. Substituents at the 3- and 5-positions can direct dienophile interactions, as seen in the high-pressure Diels-Alder reaction of thiophene with maleic anhydride .

Basic: Which spectroscopic techniques are critical for characterizing thiophene 1,1-dioxide derivatives?

Key techniques include:

- ¹H and ¹³C NMR : Used to confirm substitution patterns and regioselectivity. Nuclear Overhauser Effect (NOE) experiments (e.g., irradiation of methyl groups) help assign stereochemistry in dimerization products .

- HPLC : Separates complex reaction mixtures, such as debrominated derivatives formed during zinc-mediated reduction .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for derivatives with halogens or bulky substituents .

Advanced: How do substitution patterns on the thiophene ring influence regioselectivity in dimerization reactions?

Regioselectivity is governed by electronic and steric effects . For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide dimerizes with para-oriented substituents due to electron-withdrawing groups (e.g., Br) acting as dienophiles, while the 2-methyl group stabilizes the transition state . In contrast, 4-bromo-2-methyl derivatives show mixed regioselectivity, forming isomers like 5-bromo-2,7-dimethylbenzo[b]thiophene 1,1-dioxide (46% yield) and 6-bromo-2,4-dimethyl derivatives (22% yield) under similar conditions .

Advanced: What computational methods elucidate the interaction between STAT3 and benzo[b]thiophene 1,1-dioxide derivatives?

Molecular docking and density functional theory (DFT) are used to model binding to the STAT3 SH2 domain. The benzo[b]thiophene 1,1-dioxide core binds to the hydrophobic pTyr705 pocket, while flexible groups (e.g., amide or carbonyl linkers) enhance interactions with Leu706 and adjacent residues . For example, compound 65 (IC₅₀ = 0.70–2.81 μM across cancer cell lines) showed improved potency due to aromatic/aliphatic substitutions at position 2 .

Advanced: How can enantiomeric purity be achieved in catalytic hydrogenation of thiophene dioxides?

Rhodium-catalyzed asymmetric hydrogenation with chiral bisphosphine ligands (e.g., (R)-BINAP) enables stereocontrol. Screening ligands and solvents (e.g., methanol vs. toluene) optimizes enantiomeric excess (ee). For 2-phenylbenzo[b]thiophene 1,1-dioxide, Rh/DTBM-Segphos in methanol achieved >90% ee .

Basic: What biomedical applications are reported for thiophene 1,1-dioxide derivatives?

These derivatives are potent STAT3 inhibitors (e.g., CBT series), suppressing phosphorylation in cancer cells (MDA-MB-231, DU145) and inducing apoptosis . Modifications to the core structure (e.g., introducing basic flexible groups) enhance bioactivity, though removal of the 1,1-dioxide moiety reduces potency .

Advanced: How do structural modifications impact STAT3 inhibitory activity?

- Core rigidity : The benzo[b]thiophene 1,1-dioxide scaffold is essential for binding; ether substitutions reduce activity .

- Substituent flexibility : Amide or ester linkers at position 2 improve hydrophobic interactions. For example, compound 65 ’s carbonyl group enhances binding affinity .

- Electron-withdrawing groups : Bromine or methoxy groups at the 4-position stabilize π-π stacking with STAT3’s SH2 domain .

Advanced: How should researchers address contradictory crystallographic data in thiophene dioxide studies?

- Cross-validation : Use multiple refinement software (e.g., SHELXL for small molecules, PHENIX for macromolecules) .

- NOE and coupling constants : Resolve ambiguities in regiochemistry (e.g., distinguishing 3,5,7-tribromo vs. 3,4,6-tribromo isomers via long-range ¹H-¹H coupling) .

Basic: What role does the 4-methoxyphenyl group play in reactivity?

The electron-donating methoxy group increases electron density at the thiophene ring, favoring electrophilic substitutions or cycloadditions. It also enhances solubility in polar solvents, facilitating purification .

Advanced: How can high-pressure conditions optimize Diels-Alder reactions for thiophene dioxides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.